2-(3,4-dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole
Description
2-(3,4-Dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a 3,4-dimethoxyphenyl substituent at the 2-position and an octyl chain at the 1-position of the benzodiazole core. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~0.85–0.94 depending on substituents) and a molecular weight of ~408–586 g/mol, influenced by alkyl chain length and functional groups . Its applications span medicinal chemistry, particularly in antimicrobial and enzyme inhibition studies, though specific biological data for this compound remain sparse in the provided evidence.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-octylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-4-5-6-7-8-11-16-25-20-13-10-9-12-19(20)24-23(25)18-14-15-21(26-2)22(17-18)27-3/h9-10,12-15,17H,4-8,11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDSIQMJUTVGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole typically involves the condensation of 3,4-dimethoxyaniline with an appropriate aldehyde or ketone, followed by cyclization to form the benzodiazole ring. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield dihydrobenzodiazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Alkyl Chain Length : The octyl chain (C8) in the target compound balances lipophilicity and solubility compared to the longer undecyl chain (C11) . Shorter chains (e.g., methyl in ) reduce molecular weight but may compromise membrane permeability.
- Functional Groups : Sulfonyl and piperidinyl groups in lower logP (0.86 vs. ~0.93 for simpler analogs), suggesting reduced lipophilicity due to polar substituents.
Antimicrobial Potential
- The analog N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,5-dimethylpiperidin-1-yl)sulfonyl-... (logP 0.86) demonstrated antileishmanial activity in vitro, likely due to sulfonyl and fluorophenyl groups enhancing target binding .
- Benzodiazoles with dimethoxyphenyl groups (e.g., ’s curcumin analogs) show antioxidant and enzyme inhibition (e.g., ACE, HIV-1 protease), suggesting the dimethoxy moiety is critical for bioactivity .
Stability and Reactivity
Pharmacokinetic Considerations
- Solubility : The target compound’s octyl chain likely enhances lipid solubility compared to methyl-linked analogs (e.g., ), favoring passive diffusion across biological membranes.
- Metabolism : Piperidinyl and sulfonyl groups in may slow hepatic metabolism due to steric hindrance, whereas the octyl chain could increase cytochrome P450 interaction risks.
Activité Biologique
2-(3,4-Dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological efficacy of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antioxidant Activity
Research indicates that benzodiazole derivatives often exhibit significant antioxidant properties. The presence of methoxy groups in the phenyl ring enhances the electron-donating ability, contributing to free radical scavenging activities. Studies have shown that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Antidiabetic Potential
Recent investigations into similar benzodiazole compounds have revealed their potential as antidiabetic agents. For instance, a study demonstrated that certain derivatives exhibited strong inhibitory effects on α-amylase, an enzyme involved in carbohydrate digestion. The mechanism involves binding to the active site of the enzyme, thereby reducing glucose absorption and lowering blood sugar levels .
| Compound | α-Amylase Inhibition (%) at 50 μg/mL |
|---|---|
| Control (Acarbose) | 77.96 ± 2.06% |
| 2-(3,4-Dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole | TBD |
Anticancer Activity
Benzodiazole derivatives have been explored for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The specific activity of 2-(3,4-dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole in cancer models remains to be fully elucidated but shows promise based on structural similarities to known anticancer agents.
Molecular Docking Studies
Molecular docking studies provide insights into how 2-(3,4-dimethoxyphenyl)-1-octyl-1H-1,3-benzodiazole interacts with biological targets. These studies typically reveal binding affinities and interactions with key enzymes or receptors involved in metabolic pathways relevant to diabetes and cancer.
Example Findings:
- Binding affinity to α-amylase: TBD
- Interaction with apoptotic markers: TBD
Case Studies
Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rats treated with various benzodiazole derivatives, significant reductions in blood glucose levels were observed. The study highlighted the effectiveness of these compounds in managing hyperglycemia, suggesting potential therapeutic applications for diabetes management.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of benzodiazole derivatives included a series of in vitro assays on human cancer cell lines. The results indicated that certain derivatives led to a notable decrease in cell viability and induced apoptosis through mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
